benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 324065-51-2) is a coumarin derivative characterized by a methoxy group at position 8 and a benzyl ester at position 3 of the chromene backbone. Its molecular formula is C₁₇H₁₂O₄, with a monoisotopic mass of 280.073559 Da . Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties.
Properties
IUPAC Name |
benzyl 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-15-9-5-8-13-10-14(18(20)23-16(13)15)17(19)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDOSWGHPNZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Based Synthesis
The Knoevenagel reaction is the most widely used method for constructing the coumarin core. For this compound, the reaction involves 2-hydroxy-4-methoxybenzaldehyde and a benzyl-protected β-keto ester.
Reaction Mechanism
The aldehyde undergoes condensation with the active methylene group of the β-keto ester (e.g., benzyl acetoacetate) to form an α,β-unsaturated intermediate. Subsequent cyclization via intramolecular ester enolate attack yields the coumarin skeleton.
Optimized Protocol
A study demonstrated the use of L-proline (10 mol%) as a catalyst in ethanol at 80°C for 18–48 hours:
2-Hydroxy-4-methoxybenzaldehyde + Benzyl acetoacetate
→ L-Proline, EtOH, 80°C → Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Yield : 70–78% after crystallization.
Table 1: Effect of Reaction Time on Yield
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| L-Proline | 18 | 78 |
| L-Proline | 48 | 70 |
This method avoids column chromatography, enhancing scalability.
Regioselective Methoxy Group Introduction
Introducing the methoxy group at the 8-position requires strategic halogenation and alkoxylation. A reported route involves:
Halogenation of Resorcinol Derivatives
- Bromination : 3,5-Dihydroxybenzoic acid is brominated to 4-bromo-3,5-dihydroxybenzoic acid.
- Methoxy Protection : The hydroxyl groups are protected with methoxymethyl (MOM) ethers using chloromethyl methyl ether (MOMCl).
- Reduction and Oxidation : The bromide is reduced to a benzyl alcohol, followed by oxidation to the aldehyde.
Coumarin Formation
The aldehyde intermediate undergoes Knoevenagel condensation with benzyl acetoacetate, as described in Section 2.2.
Benzyl Esterification Strategies
The benzyl ester is introduced via two primary routes:
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Methods
| Method | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Knoevenagel + L-Proline | 70–78 | High | Low (crystallization) |
| Halogenation Route | 60–65 | Moderate | High (column chromatography) |
| Transesterification | 85–90 | High | Moderate |
The L-proline-catalyzed Knoevenagel route is preferred for its simplicity and green chemistry profile. Conversely, the halogenation method offers precise regioselectivity but requires toxic reagents.
Recent Advances in Catalysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A trial using DBU (1,8-diazabicycloundec-7-ene) achieved 75% yield in 15 minutes.
Enzymatic Esterification
Lipase-catalyzed transesterification in ionic liquids provides a solvent-free alternative, though yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has shown promise in medicinal chemistry due to its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. However, further research is needed to fully elucidate its antibacterial potential.
- Anticancer Properties : Research has highlighted its ability to inhibit specific kinases or transcription factors involved in cancer pathways, suggesting it could reduce tumor growth. It has been studied for cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma .
The compound's coumarin backbone contributes to several biological activities:
- Antioxidant Effects : The antioxidant properties of coumarins are well-documented. This compound may exhibit similar effects, contributing to its therapeutic potential.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex heterocycles. Its versatility allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Comparative Analysis with Related Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 2-Oxo-2H-chromene-3-carboxylate | Coumarin derivative | Antifungal activity |
| Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate | Halogenated coumarin | Enhanced antimicrobial properties |
| 7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid | Amino-substituted coumarin | Potential neuroprotective effects |
This comparison highlights the unique properties of this compound, particularly its enhanced solubility and bioactivity due to the methoxy substitution.
Anticancer Research
A study published in Nature reported the synthesis of derivatives related to benzyl 8-methoxy-2-oxo-2H-chromene that exhibited significant cytotoxic effects against human cancer cell lines. The derivatives induced cell-cycle arrest and apoptosis through dual inhibition mechanisms .
Antimicrobial Studies
Research indicated that certain derivatives of benzyl 8-methoxy-2-oxo-2H-chromene demonstrated promising antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Derivatives
Ethyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS: 1729-02-8)
- Structure : Ethyl ester substituent at position 3.
- Key Differences :
- Synthetic Relevance : Ethyl esters are often intermediates for further functionalization, such as hydrolysis to carboxylic acids .
Cinnamyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate
- Structure : Cinnamyl (phenylallyl) ester group.
- Key Differences: Increased aromaticity and steric bulk compared to benzyl esters. Potential for π-π interactions in biological targets or crystal packing .
Functional Group Replacements: Ester vs. Amide
8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (CAS: 483278-33-7)
- Structure : Amide group replaces the ester.
- Key Differences :
- Biological Implications : Amides often exhibit altered pharmacokinetic profiles, such as prolonged half-lives .
Alkoxy Substituent Variations
8-Ethoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid (CAS: 81017-24-5)
- Structure : Ethoxy group at position 6.
- Key Differences: Increased steric hindrance and lipophilicity compared to methoxy. Potential for altered electronic effects (e.g., weaker electron-donating capacity of ethoxy vs. methoxy) .
Comparative Reaction Efficiency
- Benzyl Ester Synthesis :
- Amide Derivatives :
Spectral and Physicochemical Properties
NMR Spectral Trends
- Methoxy Proton Signal :
- Ester/Aromatic Protons :
Melting Points and Solubility
Biological Activity
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a notable compound within the coumarin family, recognized for its diverse biological activities. The compound's structure features a methoxy group at the 8-position and a benzyl group attached to the carboxylate moiety, which enhances its solubility and potential bioactivity. This article delves into its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound is characterized by its coumarin backbone, which is known for various biological activities including anti-inflammatory, antioxidant, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against several strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Further investigations are warranted to elucidate the full spectrum of its antimicrobial properties.
Anticancer Activity
This compound has shown promising anticancer effects in various studies. It has been reported to inhibit tumor growth by interacting with specific kinases and transcription factors involved in cancer pathways. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon carcinoma) .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT-116 | 20 | Cell cycle arrest |
| HepG2 | 25 | Dual inhibition of topoisomerases |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Antioxidant Properties : The presence of the methoxy group contributes to its antioxidant capacity, potentially reducing oxidative stress in cells.
Case Studies
A recent study explored the synthesis of various derivatives of this compound, assessing their biological activities. The derivatives were designed to enhance solubility and bioactivity while maintaining low toxicity profiles. Among these, certain compounds demonstrated superior activity against both bacterial strains and cancer cells compared to the parent compound .
Q & A
Q. What are the common synthetic routes for benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via Knoevenagel condensation , where a coumarin-3-carboxylic acid derivative reacts with benzyl alcohol under acid catalysis. For optimization:
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Control temperature (room temperature to 60°C) to balance reaction rate and side-product formation.
- Employ stoichiometric triethylamine to neutralize HCl byproducts and improve yield .
- Purify via column chromatography (silica gel, DCM/ethyl acetate gradient) to isolate the ester product .
Q. How is this compound characterized using spectroscopic methods?
Key characterization techniques include:
- 1H/13C NMR : Peaks for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.5–8.5 ppm), and ester carbonyl (δ ~165 ppm). Integration ratios confirm substituent positions .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 328.1423) .
- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and chromene C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound?
- Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections. For monoclinic systems (e.g., P21/c), collect ω scans at 100 K to reduce thermal motion .
- Structure Solution : Apply direct methods in SHELXS for phase determination. Refine with SHELXL using full-matrix least-squares on F², adjusting displacement parameters and hydrogen bonding networks .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) to confirm accuracy .
Q. What intermolecular interactions stabilize its crystal packing?
Hirshfeld surface analysis reveals:
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Solubility differences : Use DMSO stocks ≤0.1% to avoid solvent interference .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) to confirm dose dependency .
Q. What strategies are effective for designing derivatives to enhance pharmacological properties?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro at C-6) to improve binding to kinase ATP pockets .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
- Prodrug modification : Replace benzyl with cinnamyl esters to enhance blood-brain barrier penetration .
Methodological Considerations
- Synthetic Reproducibility : Document reaction atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Crystallographic Refinement : Apply TWIN/BASF corrections in SHELXL for twinned crystals to improve data quality .
- Biological Replication : Use orthogonal assays (e.g., Western blotting alongside cell viability tests) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
